Protogonyautoxin I is a natural product found in Dolichospermum circinale with data available.
N-Sulfocarbamoylgonyautoxin 2
CAS No.: 80173-30-4
Cat. No.: VC0000119
Molecular Formula: C10H17N7O11S2
Molecular Weight: 475.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 80173-30-4 |
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Molecular Formula | C10H17N7O11S2 |
Molecular Weight | 475.4 g/mol |
IUPAC Name | [(4R,9R)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxycarbonylsulfamic acid |
Standard InChI | InChI=1S/C10H17N7O11S2/c11-6-14-5-3(2-27-8(18)16-29(21,22)23)13-7(12)17-1-4(28-30(24,25)26)10(19,20)9(5,17)15-6/h3-5,19-20H,1-2H2,(H2,12,13)(H,16,18)(H3,11,14,15)(H,21,22,23)(H,24,25,26)/t3-,4+,5?,9?/m0/s1 |
Standard InChI Key | OKSSKVHGKYJNLL-UUWFSZNBSA-N |
Isomeric SMILES | C1[C@H](C(C23N1C(=N[C@H](C2N=C(N3)N)COC(=O)NS(=O)(=O)O)N)(O)O)OS(=O)(=O)O |
Canonical SMILES | C1C(C(C23N1C(=NC(C2N=C(N3)N)COC(=O)NS(=O)(=O)O)N)(O)O)OS(=O)(=O)O |
Chemical Structure and Properties
Molecular Composition and Structure
N-Sulfocarbamoylgonyautoxin 2 is characterized by the following molecular properties:
The compound possesses a heterotricyclic structure typical of PSTs, with specific functional groups that determine its chemical behavior and toxicological properties. The basic backbone consists of a tetrahydropurine skeleton with various substituents . The N-sulfocarbamoyl group at the R4 position is characteristic of this subgroup of PSTs and significantly influences its toxicity profile and chemical stability .
Physical and Chemical Properties
N-Sulfocarbamoylgonyautoxin 2 exists as a water-soluble compound with the following key properties:
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Appearance: Typically available as a solution in dilute aqueous acetic acid
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Solubility: Highly water-soluble, particularly in acidic conditions
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pH Stability: Relatively stable at acidic pH but unstable under alkaline conditions
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Thermal Stability: Less thermally stable compared to carbamate toxins, with the N-sulfocarbamoyl group susceptible to hydrolysis
Stability and Transformation
One significant characteristic of N-Sulfocarbamoylgonyautoxin 2 is its potential for transformation into more toxic analogs under certain conditions. The N-sulfocarbamoyl group can undergo hydrolysis, particularly under acidic conditions or elevated temperatures, converting C1 to more potent PST derivatives . This transformation is important from both analytical and toxicological perspectives, as it can lead to increased toxicity in contaminated seafood during processing or preparation.
Table 1. Key Chemical Properties of N-Sulfocarbamoylgonyautoxin 2
Occurrence and Distribution
Geographical Distribution
The occurrence of N-Sulfocarbamoylgonyautoxin 2 has been documented in various coastal regions globally, with notable reports from:
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Northern Chile, where it was detected in shellfish samples from Mejillones, Guanaqueros, and Tongoy Bays
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Korean coastal waters, where it was found in marine organisms
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Other coastal regions with recurring Alexandrium blooms
The geographical distribution of C1 generally follows the distribution patterns of toxin-producing dinoflagellate species, which are influenced by oceanographic conditions, nutrient availability, and climate factors.
Accumulation in Marine Organisms
Various marine organisms can accumulate N-Sulfocarbamoylgonyautoxin 2 through their feeding activities or direct exposure to toxin-producing algae. These include:
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Bivalve mollusks such as Argopecten purpuratus (scallops) and Semimytilus algosus (mussels)
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Fish species, including juvenile European seabass (Dicentrarchus labrax)
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Potentially other marine organisms within affected food webs
The bioaccumulation patterns vary among species and are influenced by feeding behaviors, metabolic capabilities, and environmental conditions such as temperature .
Analytical Methods and Detection
Extraction and Sample Preparation
Effective extraction and preparation of samples are crucial for the accurate detection and quantification of N-Sulfocarbamoylgonyautoxin 2. Common extraction procedures involve:
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Acidic extraction using dilute hydrochloric acid (0.1 N) or acetic acid (0.1%)
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Solid-phase extraction (SPE) for clean-up and pre-concentration
For complex matrices like shellfish tissues, additional clean-up steps may be necessary to remove interfering compounds before analysis.
Chromatographic Methods
High-performance liquid chromatography with fluorescent detection (HPLC-FD) is one of the most commonly employed techniques for the analysis of N-Sulfocarbamoylgonyautoxin 2. Different chromatographic approaches have been developed for PST analysis, including:
The detection limits for C1 using HPLC-FD have been reported as low as 0.08 pmol, equivalent to approximately 0.01 μg STX eq/kg of sample . LC-MS/MS methods can achieve even lower detection limits, with values reported around 0.001-0.01 μg/g .
Table 2. Detection Limits for N-Sulfocarbamoylgonyautoxin 2 by Different Analytical Methods
Analytical Method | Limit of Detection | Units | Reference |
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HPLC-FD | 0.08 | pmol | |
HPLC-FD | 0.01 | μg STX eq/kg | |
LC-MS/MS | 0.001 | μg/g | |
LC-MS/MS (Recovery) | 65.2-93.7% | % |
Reference Materials and Standards
Certified reference materials (CRMs) are essential for the accurate quantification of N-Sulfocarbamoylgonyautoxin 2 in environmental and food samples. Several institutions provide certified standards for C1:
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CRM-C1&2-c: A certified calibration solution for N-Sulfocarbamoylgonyautoxin-2 and -3 developed by the National Research Council of Canada
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Commercial standards available from laboratories such as Cifga Laboratory, which produces certified reference materials with specified concentrations (e.g., C1 at 40.1 ± 2.4 μg/g)
Toxicology and Mechanism of Action
Toxicity Profile
N-Sulfocarbamoylgonyautoxin 2 belongs to the N-sulfocarbamoyl group of PSTs, which are generally considered less toxic than carbamate toxins like saxitoxin (STX) and neosaxitoxin (NEO) . The relative toxicity of different PST analogs is related to their binding affinity to voltage-gated sodium channels, with N-sulfocarbamoyl compounds showing lower affinity compared to carbamate toxins .
The toxicity of PSTs is often expressed in saxitoxin equivalents (STX eq), with regulatory limits typically established in these units. According to European regulations (EC 853/2004), the maximum permissible limit for PSTs in shellfish is 800 μg STX eq/kg .
Mechanism of Action
Like other PSTs, N-Sulfocarbamoylgonyautoxin 2 exerts its toxic effects by binding to voltage-gated sodium channels in nerve and muscle cell membranes . This binding blocks the influx of sodium ions, inhibiting the generation and propagation of action potentials, which ultimately leads to neuromuscular paralysis in affected organisms .
The specific binding site for PSTs is located at site 1 of the sodium channel, where these toxins interact with the outer vestibule of the channel pore. The lower toxicity of C1 compared to other PST analogs is attributed to its reduced binding affinity to this site, influenced by the presence of the N-sulfocarbamoyl group .
Bioaccumulation and Elimination
Studies on the bioaccumulation and elimination of N-Sulfocarbamoylgonyautoxin 2 have provided insights into its toxicokinetics in marine organisms. Research on juvenile European seabass (Dicentrarchus labrax) exposed to PSTs under different temperature conditions revealed that:
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C1 can be detected in fish tissues after several days of exposure to toxin-producing algae
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The toxin is rapidly eliminated, with significant clearance occurring within the first 24 hours of depuration
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Temperature influences the bioaccumulation of C1, with higher temperatures leading to increased toxin concentrations
Table 3. Effect of Temperature on PST Accumulation in Fish (European Seabass)
Temperature (°C) | Toxicity (μg STX eq/kg) on Day 5 | Regulatory Limit (EC 853/2004) |
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18 | 113.4 ± 17.2 | 800 μg STX eq/kg |
21 | 154.1 ± 1.2 | 800 μg STX eq/kg |
24 | 275.4 ± 3.0 | 800 μg STX eq/kg |
Data from juvenile European seabass exposed to PSTs including C1
Environmental Factors Affecting Bioaccumulation
Temperature Effects
Research has demonstrated that temperature significantly influences the bioaccumulation of N-Sulfocarbamoylgonyautoxin 2 in marine organisms. A study on juvenile European seabass exposed to PSTs at different temperatures (18, 21, and 24°C) revealed that warmer conditions led to substantially higher toxin concentrations .
The highest PST concentrations were observed on day five of exposure at 24°C, reaching 275.4 ± 3.0 μg STX eq/kg, compared to 113.4 ± 17.2 μg STX eq/kg at 18°C . This temperature-dependent accumulation has important implications for assessing seafood safety in the context of ocean warming and climate change.
Implications for Climate Change Scenarios
The demonstrated influence of temperature on N-Sulfocarbamoylgonyautoxin 2 bioaccumulation raises concerns about the potential impacts of ocean warming and climate change on seafood safety. As average sea temperatures continue to rise, there may be increased risk of PST accumulation in marine organisms, potentially exceeding regulatory limits more frequently .
This temperature-toxin interaction underscores the need for adaptive monitoring and management strategies that account for changing environmental conditions when assessing the risks associated with PSTs in seafood.
Analytical Applications and Research Uses
Certified Reference Materials
N-Sulfocarbamoylgonyautoxin 2 certified reference materials serve crucial functions in analytical chemistry, toxicology research, and regulatory monitoring. These standards enable:
The availability of well-characterized standards like CRM-C1&2-c facilitates reliable and comparable measurements across different laboratories and jurisdictions .
Biomedical Research Applications
Beyond its significance in marine toxicology and food safety, N-Sulfocarbamoylgonyautoxin 2 and related PSTs have potential applications in biomedical research:
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As pharmacological tools for studying voltage-gated sodium channels
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In neurophysiological investigations of nerve conduction mechanisms
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For developing potential therapeutic applications based on their specific binding properties
An interesting clinical application was reported for gonyautoxins (specifically GTX 2/3), which were found to reduce anal tone when injected in the internal anal sphincter, suggesting potential therapeutic uses for conditions requiring muscle relaxation .
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